molecular formula C9H16N4 B1530666 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1369243-65-1

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B1530666
CAS No.: 1369243-65-1
M. Wt: 180.25 g/mol
InChI Key: URRMNNLXTWOKOR-UHFFFAOYSA-N
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Description

“1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” is a compound with the empirical formula C5H9N3 and a molecular weight of 111.15 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is part of a class of compounds known as imidazoles, which are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cn1ccnc1CN . The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .

Scientific Research Applications

Antidiabetic Properties

Piperazine derivatives, including those related to "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine," have been identified as new antidiabetic compounds. Structure-activity relationship studies have led to the identification of potent antidiabetic agents effective in improving glucose tolerance without any adverse events or hypoglycemic effect, particularly mediated by an increase of insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Anti-Inflammatory Activity

Compounds derived from "this compound" have been evaluated for their anti-inflammatory activities. Novel sets of derivatives have shown moderate to significant in vitro and in vivo anti-inflammatory activities, indicating their potential as therapeutic agents for inflammation-related disorders (Ahmed et al., 2017).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for their antimicrobial and antifungal efficacies. Synthesized compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing comparable activities to standard drugs. This highlights the potential of these derivatives in treating various microbial infections (Gan et al., 2010).

Anticancer Properties

Research has also been conducted on the anticancer activities of "this compound" derivatives. Certain synthesized compounds showed promising anticancer activities against various cancer cell lines, indicating their potential as novel therapeutic agents in cancer treatment. The structure-activity relationship studies have helped in identifying compounds with high potency and selectivity towards cancer cells over normal cells (Mustafa et al., 2011).

Future Directions

The future directions for “1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” and other imidazole derivatives could involve further exploration of their chemical and biological properties. Given their wide range of biological activities, these compounds could be potential candidates for the development of new drugs .

Mechanism of Action

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with a variety of targets within the body.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular function . The exact nature of these interactions would depend on the specific target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways, each with its own downstream effects .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence its bioavailability and distribution within the body.

Result of Action

Given the broad range of activities associated with imidazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine. For instance, the compound’s solubility in water and other polar solvents may affect its distribution within the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function and organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes influence the compound’s bioavailability and effectiveness in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRMNNLXTWOKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.